molecular formula C10H12ClNO2 B1586098 2-chloro-N-(4-methoxybenzyl)acetamide CAS No. 81494-05-5

2-chloro-N-(4-methoxybenzyl)acetamide

Cat. No. B1586098
CAS RN: 81494-05-5
M. Wt: 213.66 g/mol
InChI Key: JXYSFUCPCITQLI-UHFFFAOYSA-N
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Patent
US04398944

Procedure details

Into an ice-cooled mixture of 80 ml of acetic acid and 20 ml of 95% sulfuric acid, 16 g of anisol and 12.4 g of N-hydroxymethyl-2-chloroacetamide (refer to Beilsteins, Handbuch der Organischen Chemie, Vol. 2, 200) were added under agitation, and after stirring the reaction mixture for 30 min, it was left stand still for 2 days. Then, the reaction mixture was poured into iced water and the thus deposited white crystals were collected by filtration. The crystals were recrystallized from an aqueous ethyl alcoholic solution to obtain 8.7 g of the object product in a yield of 41%. The product melted at 101°-102° C., and showed infrared absorption peaks at 3320 cm-1 (due to NH), 1640 cm-1 (due to C=O) and 1260 cm-1 (due to --O--), respectively.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.S(=O)(=O)(O)O.[C:10]1([O:16][CH3:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O[CH2:19][NH:20][C:21](=[O:24])[CH2:22][Cl:23]>O>[CH3:17][O:16][C:10]1[CH:15]=[CH:14][C:13]([CH2:19][NH:20][C:21](=[O:24])[CH2:22][Cl:23])=[CH:12][CH:11]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
16 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
12.4 g
Type
reactant
Smiles
OCNC(CCl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirring the reaction mixture for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added under agitation
WAIT
Type
WAIT
Details
it was left stand still for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the thus deposited white crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from an aqueous ethyl alcoholic solution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)CNC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.